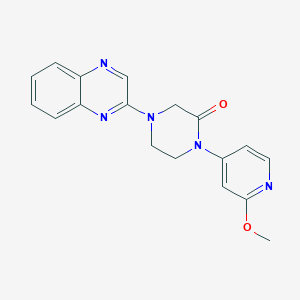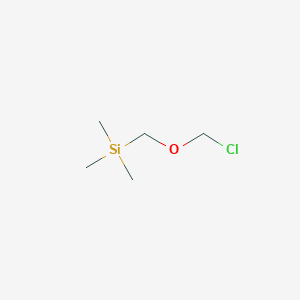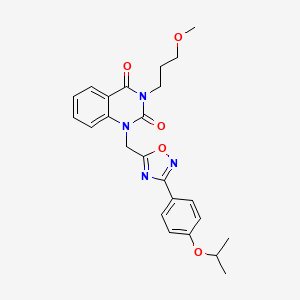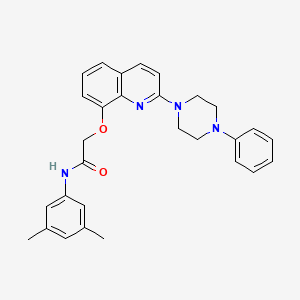
3-Fluoro-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride is a chemical compound with the molecular formula C10H17Cl3FN3 and a molecular weight of 304.62 . It appears as light-yellow crystals .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as 3-Fluoro-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride, has been a topic of interest in recent years . A synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis
The molecular structure of 3-Fluoro-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride can be represented by the SMILES notation: C1CNCCC1NC2=C(C=NC=C2)F.Cl.Cl.Cl .Physical And Chemical Properties Analysis
This compound is a white powder with a melting point of 85–87°C . Its 1H NMR spectrum and 13C NMR spectrum have been recorded .Aplicaciones Científicas De Investigación
Drug Discovery and Development
The piperidine nucleus is a common structural motif in many pharmaceutical compounds. The presence of the fluorine atom in 3-Fluoro-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride can influence the biological activity of the compound, making it a valuable intermediate in the design of new drugs . Its structural features may be crucial for the inhibitory effect on certain biological targets, which is essential in the development of new medications.
Chemical Safety and Handling
As a chemical entity, this compound has specific handling and storage requirements to ensure safety. It is important for research and development laboratories to follow the guidelines provided in the Safety Data Sheet, which includes measures for safe handling to prevent fire and explosion, as well as first-aid measures in case of accidental exposure .
Synthesis of Fluorinated Compounds
Fluorinated compounds have significant applications in medicinal chemistry due to their unique properties3-Fluoro-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride can be used as a starting material or intermediate in the synthesis of more complex fluorinated structures, which are often sought after for their enhanced stability and bioavailability .
Structure-Activity Relationship (SAR) Studies
The compound can be utilized in SAR studies to understand the relationship between its chemical structure and biological activity. Modifications to the piperidine or pyridine rings, or the fluorine substituent, can lead to new insights into how structural changes impact pharmacological effects .
Safety and Hazards
The safety data sheet for a similar compound, 3-Fluoro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride, provides some general safety measures. If inhaled or swallowed, or if it comes in contact with skin or eyes, medical attention should be sought. It should be kept away from heat, sparks, open flames, and hot surfaces .
Direcciones Futuras
The development of new drugs with potential antimicrobial activity is needed. The best practice to develop new molecules is modification of the structure of the existing drug molecules . Therefore, compounds like 3-Fluoro-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride could potentially be used in the development of new drugs.
Propiedades
IUPAC Name |
3-fluoro-N-piperidin-4-ylpyridin-4-amine;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3.3ClH/c11-9-7-13-6-3-10(9)14-8-1-4-12-5-2-8;;;/h3,6-8,12H,1-2,4-5H2,(H,13,14);3*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJXQFCVBKATAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=C(C=NC=C2)F.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl3FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-cyclopropaneamido-N-[2-(4-methoxy-3-methylbenzenesulfonamido)ethyl]benzamide](/img/structure/B2890619.png)

![4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl 4-chlorobenzenecarboxylate](/img/structure/B2890622.png)
![2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2890625.png)
![2-[5-[(4-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2890628.png)
![(3As,8aR)-2,2-dimethyl-4,5,6,7,8,8a-hexahydro-3aH-[1,3]dioxolo[4,5-d]azepine;hydrochloride](/img/structure/B2890629.png)
![3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide hydrochloride](/img/structure/B2890630.png)




![3-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one](/img/structure/B2890640.png)
![6-(3,4-Dimethoxyphenyl)-2-[(3-oxobutan-2-yl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2890641.png)
![1-{6-Bromoimidazo[1,2-a]pyrazin-2-yl}-3-ethyl-3-(2-methylprop-2-en-1-yl)urea](/img/structure/B2890642.png)